N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide features a pyrazolone core substituted with a phenyl group at position 2 and methyl groups at positions 1 and 3. The propanamide side chain at position 4 includes a 2-fluorophenoxy moiety. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly due to the pyrazolone ring’s role in antipyretic and analgesic activity .
Properties
Molecular Formula |
C20H20FN3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C20H20FN3O3/c1-13-18(20(26)24(23(13)3)15-9-5-4-6-10-15)22-19(25)14(2)27-17-12-8-7-11-16(17)21/h4-12,14H,1-3H3,(H,22,25) |
InChI Key |
IDSFNEXRASGPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrazole core substituted with a fluorophenoxy group. The structure is characterized by the presence of a dimethyl ketone moiety and an amide functional group, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Key Findings:
- A study demonstrated that pyrazole derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Another research highlighted that these compounds could also enhance the efficacy of existing chemotherapeutics when used in combination therapy .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases. In vitro assays have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Insights:
- In animal models, administration of the compound led to a significant reduction in inflammation markers and improved clinical scores in models of arthritis .
- Molecular docking studies suggest that the compound interacts with key inflammatory mediators, potentially blocking their activity .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor progression and inflammation.
- Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and AP-1, the compound can alter gene expression related to cell survival and apoptosis.
- Interaction with Receptors : It may bind to specific receptors on cell membranes, influencing cellular responses to external stimuli.
Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Activity
In a murine model of induced inflammation, treatment with the compound resulted in a 50% reduction in paw edema after 24 hours. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues .
Data Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Thrombopoietin Mimetic
The compound has been investigated as a potential thrombopoietin mimetic, which could enhance platelet production. This application is particularly relevant for treating thrombocytopenia (low platelet counts), where stimulation of the thrombopoietin receptor could improve patient outcomes .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring and modifications to the fluorophenoxy group have been systematically studied to enhance efficacy and reduce toxicity. Such studies have revealed that specific structural modifications can lead to improved selectivity and potency against targeted cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Derivatives of this compound are also being explored for their biological activity, leading to a broader understanding of its potential therapeutic applications .
Case Study 1: Anticancer Efficacy
In a study published by ACS Omega, a related compound demonstrated a significant percent growth inhibition (PGI) against multiple cancer cell lines, with some achieving over 85% inhibition at specific concentrations. This highlights the potential of pyrazole derivatives in anticancer therapy .
Case Study 2: Thrombocytopenia Treatment
A patent outlines a related compound's efficacy as a thrombopoietin receptor agonist, showcasing its ability to increase platelet production in preclinical models. The findings suggest that this class of compounds could be developed into effective treatments for patients suffering from low platelet counts .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares structural features, molecular formulas, and key properties of the target compound with analogs from the evidence:
Structural and Crystallographic Insights
- Fluorophenoxy vs. Chlorophenyl: The target’s 2-fluorophenoxy group likely improves metabolic stability compared to chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and smaller atomic radius. Chlorine in dichlorophenyl derivatives increases steric bulk, altering dihedral angles and hydrogen-bonding patterns .
- Sulfonamide vs. Propanamide : Sulfonamide derivatives (e.g., ) exhibit strong hydrogen-bonding capacity (R₂²(10) dimers), whereas the target’s propanamide may form weaker interactions, affecting solubility and crystal packing .
- Dimethylamino vs. Methylsulfanyl: The dimethylamino group () enhances solubility via polarity, while methylsulfanyl () contributes to hydrophobic interactions and oxidative stability .
Q & A
Q. How to analyze polymorphism or solvatomorphism in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
